

Comprehensive Research Methodology and Application Notes for Carzenide (CAS 138-41-0)

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Compound Focus: Carzenide

CAS No.: 138-41-0

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Introduction to Carzenide and Its Research Significance

Carzenide (CAS 138-41-0), chemically known as **4-sulfamoylbenzoic acid**, is a **benzenesulfonamide derivative** that has garnered significant research interest primarily for its potent inhibitory activity against **carbonic anhydrase isoforms**, particularly CA II and CA IX. This compound serves as a **versatile chemical scaffold** in medicinal chemistry and drug discovery, with demonstrated applications in investigating epilepsy, cervical cancer, and various solid tumors. **Carzenide** represents a **promising zinc-binding pharmacophore** that can be structurally modified to develop selective enzyme inhibitors with potential therapeutic applications. The compound's mechanism of action primarily involves **competitive inhibition** of carbonic anhydrase isozymes through coordination with the zinc ion at the enzyme's active site, making it a valuable tool for studying pH regulation, tumor metabolism, and microbial pathogenesis. [1] [2]

The growing research interest in **Carzenide** stems from its **favorable physicochemical properties**, including good water solubility and neutral pH characteristics in solution, which make it particularly suitable for pharmacological applications. Additionally, as the major circulating metabolite of Mafenide in plasma, **Carzenide** possesses relevant **pharmacokinetic properties** worthy of investigation. Recent studies have explored structural modifications of **Carzenide** using approaches such as the "tail method" to enhance its **isoform selectivity** and therapeutic index, particularly against tumor-associated carbonic anhydrase isoforms

overexpressed in hypoxic cancer environments. This application note provides comprehensive methodological protocols and experimental details to support researchers in conducting rigorous and reproducible **Carzenide** studies. [1] [2]

Chemical Characterization and Physicochemical Properties

Structural and Basic Physicochemical Properties

Carzenide (C₇H₇NO₄S) has a molecular weight of **201.20 g/mol** and appears as a white to off-white solid at room temperature. The compound features a **benzenesulfonamide scaffold** substituted with a carboxylic acid group at the para position, creating a zwitterionic structure that contributes to its solubility characteristics. The compound's **chemical structure** includes a sulfonamide group (R-SO₂NH₂) that serves as the zinc-binding moiety in carbonic anhydrase inhibition, while the carboxylic acid group provides additional sites for molecular interactions and chemical modifications. [1]

Table 1: Fundamental Physicochemical Properties of **Carzenide** [1]

Property	Specification	Experimental Conditions
Molecular Formula	C ₇ H ₇ NO ₄ S	-
Molecular Weight	201.20 g/mol	-
CAS Registry Number	138-41-0	-
Appearance	White to off-white solid	Room temperature
Purity	≥99.45%	HPLC analysis
Solubility in DMSO	100 mg/mL (497.02 mM)	Need ultrasonic; hygroscopic DMSO has significant impact on solubility

Solubility and Storage Conditions

Solubility characteristics of **Carzenide** are crucial for designing experimental systems. The compound demonstrates **high solubility in DMSO** up to 100 mg/mL (497.02 mM), though this requires ultrasonic treatment and is significantly affected by hygroscopic DMSO. For biological applications, **Carzenide** can be prepared in **aqueous solutions** using specific protocols: 10% DMSO with 90% (20% SBE- β -CD in saline) or 10% DMSO with 90% corn oil, both yielding clear solutions at concentrations ≥ 2.5 mg/mL (12.43 mM). The corn oil protocol is recommended for **in vivo studies** exceeding half a month duration. [1]

Storage stability requirements vary depending on the formulation. Powdered **Carzenide** remains stable for 3 years at -20°C or 2 years at 4°C . Solution-based stocks in DMSO maintain stability for 2 years at -80°C or 1 year at -20°C . It is recommended to aliquot stock solutions to prevent **product inactivation** from repeated freeze-thaw cycles. When preparing working solutions, use newly opened DMSO to minimize water absorption that can affect concentration accuracy and chemical stability. [1]

Carzenide as a Carbonic Anhydrase Inhibitor: Methodological Approaches

Enzymatic Inhibition Assays

Carbonic anhydrase inhibition studies for **Carzenide** employ standardized enzymatic assays that measure the conversion of CO_2 to bicarbonate. The **standard protocol** involves preparing recombinant human CA isoforms (I, II, IX, XII) in appropriate buffer systems (typically HEPES or Tris buffer at pH 7.4-8.3). The enzymatic reaction is monitored using a stopped-flow instrument that measures the time required for pH change through indicator dye displacement (commonly phenol red or m-cresol purple). **Carzenide** is typically **pre-diluted in DMSO** (with final DMSO concentration $< 2\%$) and incubated with the enzyme for 15-30 minutes before initiating the reaction with CO_2 -saturated buffer. [2] [3] [4]

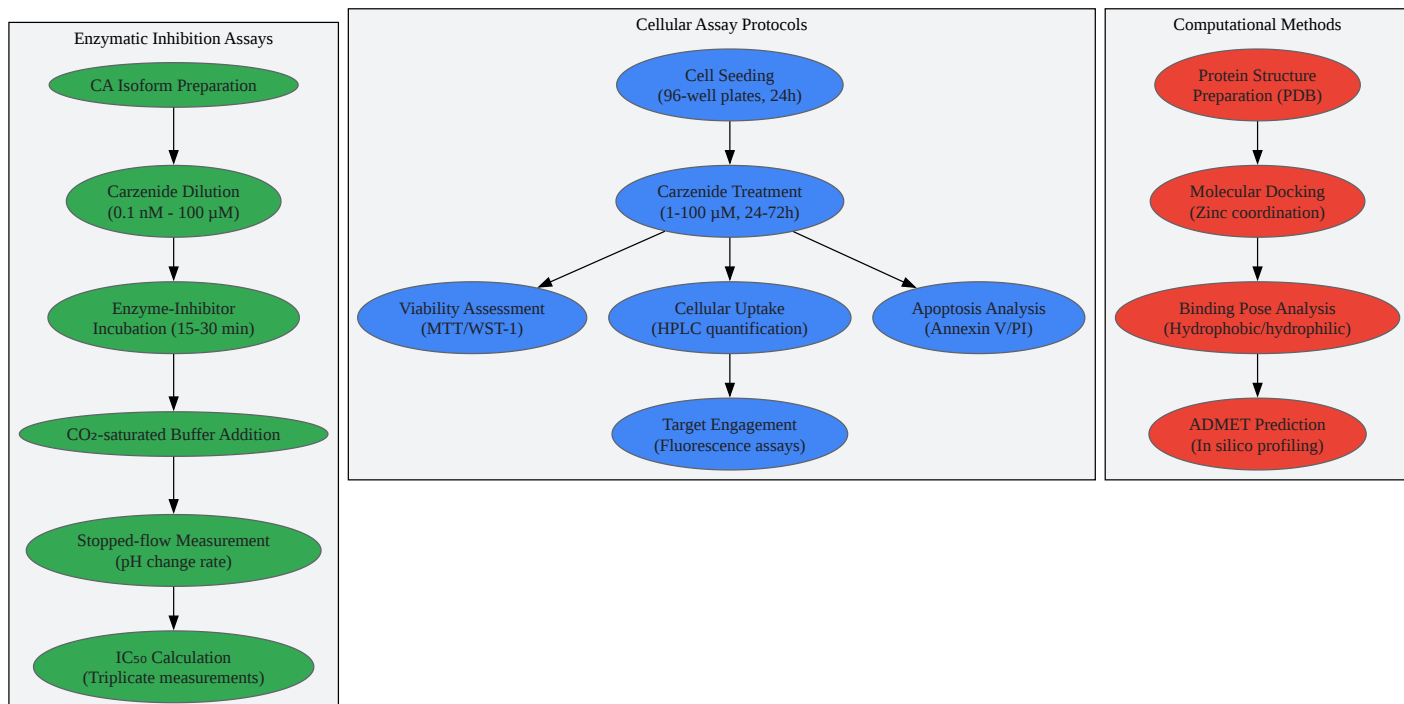
IC₅₀ determination requires testing **Carzenide** across a concentration range (typically from 0.1 nM to 100 μM) in triplicate measurements. Experimental controls must include **enzyme-free blanks**, **inhibitor-free controls**, and **reference inhibitors** (such as acetazolamide for comparison). **Carzenide** demonstrates particularly strong inhibition against CA II with IC₅₀ values in the nanomolar range, while recently

developed derivatives have shown enhanced **selectivity for CA IX** ($IC_{50} = 10.93-25.06$ nM) over CA II ($IC_{50} = 1.55-3.92$ μ M), representing an important consideration for tumor-targeting applications. [1] [2] [3]

Cellular Assay Protocols

Cellular validation of CA inhibition employs specific cell lines representing different pathological models. For **anti-glaucoma research**, corneal epithelial cells are treated with **Carzenide** (typically 1-100 μ M) to assess cytotoxicity and inhibitory effects on cellular CA activity. For **cancer research**, triple-negative breast cancer cells (MDA-MB-231) and other breast cancer lines (MCF-7) are utilized alongside normal breast cells (MCF-10A) for selectivity assessment. The standard protocol involves seeding cells in 96-well plates, allowing attachment for 24 hours, then treating with **Carzenide solutions** at varying concentrations for 24-72 hours. [1] [2] [3]

Cellular uptake studies for **Carzenide** derivatives employ HPLC methods for quantification. The typical workflow involves treating MDA-MB-231 cells with compounds (10-50 μ M) for 2-4 hours, followed by washing with cold PBS, cell lysis, protein precipitation, and HPLC analysis using UV detection. For **intracellular target engagement**, fluorescence-based assays using specific dye probes (such as FMRs-CA) can demonstrate that **Carzenide** pretreatment (100 μ M for 2 hours) renders the fluorescence signal negligible in CA-expressing cells, confirming effective cellular penetration and target binding. [1] [3]



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Visualization of Methodological Approaches for **Carzenide** Research

Therapeutic Application Research Protocols

Anticancer Research Methodologies

Anticancer evaluation of **Carzenide** focuses on its ability to inhibit tumor-associated carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in various solid tumors including breast, colon, and renal carcinomas. The **standard cytotoxicity assessment** employs the MTT or WST-1 assay following treatment with **Carzenide** or its derivatives (typically 1-100 μM) for 48-72 hours. Recent studies have identified specific **Carzenide** derivatives (compounds 4b–c, 4e, 4g–h) that demonstrate significant inhibitory effects against breast cancer cell lines at concentrations ranging from **1.52–6.31 μM** , with high selectivity indices of 5.5 to 17.5 times compared to normal breast cells. [3] [4]

Mechanistic studies for apoptosis induction apply the Annexin V-FITC/propidium iodide double staining protocol followed by flow cytometry analysis. The standard method involves treating MDA-MB-231 cells with **Carzenide** derivatives at their IC_{50} concentrations for 24-48 hours, followed by staining and analysis. The most active derivative (4e) has demonstrated a **22-fold increase** in annexin V-FITC percentage compared to control, indicating significant apoptosis induction. Additional mechanistic insights can be gained through Western blot analysis of apoptosis markers (caspase-3, PARP cleavage) and cell cycle analysis using PI staining and flow cytometry. [3]

Table 2: Anticancer Profiling of **Carzenide** Derivatives [3]

Derivative	IC_{50} MDA-MB-231 (μM)	IC_{50} MCF-7 (μM)	Selectivity Index	CA IX IC_{50} (nM)	Apoptosis Induction
4b	3.45	4.12	8.7	18.24	Moderate
4c	2.89	3.67	9.3	15.71	Moderate
4e	1.52	2.14	17.5	10.93	Strong (22-fold)
4g	2.31	3.05	11.2	12.45	Strong
4h	2.87	3.52	9.8	25.06	Strong

Antimicrobial Research Applications

Antimicrobial evaluation of **Carzenide** derivatives leverages the discovery that bacterial carbonic anhydrases represent potential antibacterial targets. The **standard broth microdilution method** according to CLSI guidelines is employed to determine minimum inhibitory concentrations (MICs) against Gram-positive (*S. aureus*, *B. subtilis*) and Gram-negative (*E. coli*, *P. aeruginosa*, *K. pneumoniae*) pathogens. **Carzenide** derivatives (4e, 4g, and 4h) have demonstrated significant inhibition at 50 µg/mL concentration with 80.69%, 69.74%, and 68.30% growth inhibition against *S. aureus* respectively, compared to 99.2% for ciprofloxacin positive control. [3]

Anti-biofilm activity assessment utilizes crystal violet staining assays to quantify biofilm formation inhibition. The protocol involves growing bacterial biofilms in 96-well plates, treating with sub-MIC concentrations of **Carzenide** derivatives (typically 10-25 µg/mL) for 24 hours, followed by staining, destaining, and absorbance measurement at 570-595 nm. Specific derivatives (4g and 4h) have shown potent anti-biofilm inhibition of 79.46% and 77.52% against *K. pneumoniae*, suggesting potential applications for preventing medical device-associated infections. Additional studies can include time-kill kinetics assays and combination studies with conventional antibiotics to assess synergistic effects. [3]

Computational and Analytical Methods

Molecular Docking Protocols

Molecular docking studies provide critical insights into **Carzenide's** binding mode within carbonic anhydrase active sites. The standard protocol begins with **protein preparation** using CA isoforms (typically PDB IDs: 5FL6 for CA IX, 3HS4 for CA II) by removing water molecules, adding hydrogen atoms, and optimizing hydrogen bonding networks. **Carzenide** structure is prepared through **energy minimization** using molecular mechanics force fields (MMFF94 or similar). Docking simulations employ programs such as AutoDock Vina or GOLD, with the **zinc ion parameters** carefully defined to allow proper coordination geometry. [2] [3] [4]

The docking protocol must account for the **zinc-binding sulfonamide group** through appropriate constraint settings. Key interactions to analyze include: 1) coordination between the sulfonamide nitrogen and the zinc

ion, 2) hydrogen bonding with Thr199 and Thr200, 3) hydrophobic interactions with the "hydrophobic wall" (Phe91, Val121, Phe131, Val135, Leu141, Leu198, Pro202), and 4) hydrophilic interactions with the "hydrophilic side" (His64, Asn62, His67, Gln92). Successful docking should reproduce the known binding orientation where the sulfonamide group coordinates the zinc ion while the benzoic acid moiety extends toward the active site entrance. [2] [3] [4]

ADMET Profiling and Analytical Methods

ADMET profiling of **Carzenide** employs both in vitro assays and in silico predictions. Key experimental assessments include: 1) **Metabolic stability** in liver microsomes (human and rodent) with LC-MS/MS quantification of parent compound depletion, 2) **CYP450 inhibition** screening against major isoforms (3A4, 2D6, 2C9, 1A2, 2C19) using fluorescent or LC-MS/MS substrates, 3) **Plasma protein binding** by equilibrium dialysis or ultrafiltration, and 4) **Cytotoxicity** in relevant cell lines (HepG2 for hepatotoxicity, HEK293 for renal toxicity). **Carzenide** derivatives have demonstrated **good metabolic stability** in vitro and lower corneal cytotoxicity than acetazolamide, making them suitable for further development. [2] [3]

Analytical quantification of **Carzenide** typically employs reversed-phase HPLC methods with UV detection. The standard method utilizes a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:phosphate buffer (pH 3.5-5.0) in gradient or isocratic mode, flow rate of 1.0 mL/min, and detection wavelength of 240-260 nm. For cellular uptake studies, mass spectrometry detection provides enhanced sensitivity, with ESI-positive mode typically used for detection of [M+H]⁺ ion at m/z 202.0. Sample preparation involves protein precipitation with acetonitrile or methanol followed by centrifugation and supernatant analysis. [1] [3]

Regulatory and Safety Considerations

Regulatory compliance for **Carzenide** research requires adherence to chemical safety regulations governed by agencies such as the EPA and FDA, particularly under the Toxic Substances Control Act (TSCA) framework. Researchers must maintain **comprehensive documentation** of chemical handling, storage, and disposal procedures. The evolving regulatory landscape emphasizing reduction of hazardous substances necessitates thorough **environmental impact assessment** of **Carzenide** synthesis and disposal methods. [5]

Safety protocols for laboratory handling of **Carzenide** should include appropriate personal protective equipment (lab coat, gloves, safety glasses), especially when handling powdered material to prevent inhalation or skin contact. While specific toxicity data for **Carzenide** is limited in the search results, related sulfonamide compounds require careful handling. **Waste disposal** should follow institutional guidelines for sulfonamide-containing compounds. Researchers are advised to consult safety data sheets and implement proper ventilation, particularly when working with **Carzenide** in powdered form or when generating aerosols during experimental procedures. [5] [1]

Conclusion and Future Research Directions

Carzenide represents a **versatile chemical scaffold** with demonstrated applications in carbonic anhydrase inhibition, anticancer research, and antimicrobial studies. The methodological approaches outlined in this application note provide researchers with standardized protocols for evaluating **Carzenide's** biological activities and physicochemical properties. The continuing evolution of **Carzenide** derivatives through structure-based drug design, particularly using the "tail approach," offers promising avenues for developing more selective and potent inhibitors targeting specific carbonic anhydrase isoforms. [2] [3] [4]

Future research directions should focus on enhancing **Carzenide's** selectivity for tumor-associated CA IX over ubiquitously expressed CA II, improving its pharmacokinetic profile through prodrug strategies, and exploring combination therapies with established chemotherapeutic agents. Additionally, further investigation into **Carzenide's** applications in antimicrobial and anti-biofilm formulations represents a promising area of research. The continuous refinement of experimental protocols and development of more predictive in vitro and in silico models will accelerate the translation of **Carzenide**-based discoveries into potential therapeutic applications. [2] [3] [4]

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